4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol
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Overview
Description
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is a chemical compound that features a phenol group attached to a pyridine ring via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The ethoxy linker allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced pyridine derivatives, and substituted phenol derivatives.
Scientific Research Applications
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role in inhibiting collagen synthesis in liver fibrosis models.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol involves its interaction with molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These interactions can inhibit collagen synthesis and reduce fibrosis in liver models . The compound’s effects are mediated through pathways involving the inhibition of collagen prolyl-4-hydroxylase (CP4H) and transforming growth factor-β1 (TGF-β1) expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)phenol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds
Properties
CAS No. |
107003-92-9 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2-pyridin-2-yloxyethyl)phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-14-13/h1-7,9,15H,8,10H2 |
InChI Key |
HJTDPCMFZOQJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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